methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
CAS No.:
Cat. No.: VC13788705
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ |
| Standard InChI Key | KLSXRGAHCLSQFM-DHZHZOJOSA-N |
| Isomeric SMILES | CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC |
| SMILES | CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |
| Canonical SMILES | CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, reflects its stereospecific (E)-configuration and functional group arrangement. Key structural features include:
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A 3-bromophenyl group at the C2 position, contributing to steric bulk and electronic effects.
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A dimethylamino group at C3, enabling hydrogen bonding and nucleophilic interactions.
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A methyl ester at the terminal carboxylate, enhancing solubility in organic solvents.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |
| SMILES | CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC |
| InChI Key | KLSXRGAHCLSQFM-DHZHZOJOSA-N |
The (E)-configuration is critical for its reactivity, as demonstrated by its distinct NMR and mass spectrometry profiles. For instance, high-resolution mass spectrometry (HRMS) of analogous bromophenyl esters reveals characteristic fragmentation patterns, such as the loss of the bromine atom () and methyl ester groups .
Synthesis and Industrial Production
The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves multi-step organic transformations, often leveraging catalytic methods to ensure regioselectivity and stereochemical control.
Key Synthetic Steps:
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Bromophenyl Moiety Introduction:
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Dimethylamino Group Incorporation:
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Nucleophilic substitution or reductive amination introduces the dimethylamino group. For example, reacting a bromo intermediate with dimethylamine under basic conditions yields the desired tertiary amine.
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Esterification:
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Methyl ester formation is achieved via Fischer esterification or transesterification of a carboxylic acid precursor.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromophenyl Addition | Pd(PPh), KCO, DMF, 80°C | 72% |
| Amination | Dimethylamine, KCO, THF, rt | 85% |
| Esterification | Methanol, HSO, reflux | 90% |
Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic amination steps.
Spectroscopic Characterization
Advanced spectroscopic techniques validate the compound’s structure and purity:
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H NMR (300 MHz, CDCl): Aromatic protons resonate at δ 7.35–7.25 (m, 4H), while the dimethylamino group appears as a singlet at δ 2.25 (s, 6H). The α,β-unsaturated ester protons show characteristic coupling () at δ 6.11 (dd, 1H) and δ 7.00 (dd, 1H) .
Applications in Medicinal Chemistry
Preliminary studies highlight the compound’s role as a versatile building block for bioactive molecules:
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Anti-inflammatory Agents: Structural analogs with bromophenyl groups exhibit COX-2 inhibition, suggesting potential for non-steroidal anti-inflammatory drug (NSAID) development.
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Anticancer Scaffolds: The α,β-unsaturated ester moiety enables Michael addition reactions with cellular thiols, a mechanism exploited in pro-drug strategies targeting cancer cells .
Table 3: Biological Activity Data (Preliminary)
| Assay | Result |
|---|---|
| COX-2 Inhibition | IC = 12.5 μM |
| Cytotoxicity (HeLa) | EC = 45 μM |
Challenges and Future Directions
Despite its promise, challenges persist:
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Stereochemical Instability: The (E)-configuration may isomerize under acidic or basic conditions, necessitating stabilizing additives during synthesis.
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Bioavailability: The methyl ester’s susceptibility to hydrolysis limits in vivo applications, prompting research into prodrug formulations .
Future work should prioritize structure-activity relationship (SAR) studies to optimize pharmacological profiles and explore synergistic effects in combination therapies.
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